1-(2-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride is a chemical compound belonging to the family of phenylalkylamines. It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a phenyl ring, with a methanamine group and hydrochloride salt.
Preparation Methods
The synthesis of 1-(2-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-cyclopropyl-3-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to reductive amination using reagents like sodium triacetoxyborohydride to form the intermediate 1-(2-Cyclopropyl-3-fluorophenyl)methanamine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .
Comparison with Similar Compounds
1-(2-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
(1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride: This compound has a similar structure but with the fluorine atom positioned differently on the phenyl ring.
®-Cyclopropyl (2-fluorophenyl)methanamine hydrochloride: This compound has a different stereochemistry, which may affect its biological activity and interactions.
Properties
Molecular Formula |
C10H13ClFN |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(2-cyclopropyl-3-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-1-2-8(6-12)10(9)7-4-5-7;/h1-3,7H,4-6,12H2;1H |
InChI Key |
IEYVTPFUQLJFNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC=C2F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.